Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate
Description
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 2-amino-5,7-dimethyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-4-16-13(15)10-9-6-7(2)5-8(3)11(9)17-12(10)14/h5-6H,4,14H2,1-3H3 |
InChI Key |
ZASGGTJAAOIGQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C=C(C=C12)C)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Keto-Esters with Aminating Agents
A common approach involves cyclocondensation of keto-esters with ammonia or urea derivatives. For example, ethyl 3-keto-5,7-dimethylbenzofuran-2-carboxylate can react with hydroxylamine under acidic conditions to introduce the 2-amino group. This method parallels the synthesis of 4-benzofuran-carboxylates described in patent US20090131688A1, where ketone silylation and ozonolysis are employed to construct the furan ring.
Reaction Conditions :
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Precursor : Ethyl 3-keto-5,7-dimethylbenzofuran-2-carboxylate
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Amination Agent : Hydroxylamine hydrochloride
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Solvent : Ethanol/water (3:1)
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Temperature : 80°C, 6 hours
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclocondensation reactions, improving yields and reducing side products. A method adapted from the synthesis of triazolo[1,5-a]pyrimidines demonstrates this:
One-Pot Microwave Cyclization
Ethyl 2-cyanoacetate reacts with 5,7-dimethyl-2-hydroxyacetophenone in the presence of morpholine and sulfur under microwave irradiation.
Procedure :
-
Reactants :
-
5,7-Dimethyl-2-hydroxyacetophenone (1.0 equiv)
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Ethyl 2-cyanoacetate (1.1 equiv)
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Morpholine (catalytic)
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Sulfur (1.0 equiv)
-
-
Conditions :
-
Workup :
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Removal of solvent under vacuum
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Purification via flash chromatography (silica gel, hexane/ethyl acetate 4:1)
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Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation, forming an α,β-unsaturated intermediate, followed by sulfur-assisted cyclization to yield the benzofuran core.
Multi-Step Synthesis via Silylation and Aromatization
A patent-pending method for 4-benzofuran-carboxylates provides a template for adapting to the target compound:
Stepwise Functionalization
-
Silylation :
-
5,7-Dimethyl-4-hydroxyindanone → silylated enol ether using hexamethyldisilazane (HMDS).
-
-
Ozonolysis :
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Cleavage of the enol ether to generate a diketone intermediate.
-
-
Oxidation :
-
Treatment with Jones reagent (CrO3/H2SO4) to form the carboxylic acid.
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-
Esterification :
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Reaction with ethanol in acidic conditions to yield ethyl 5,7-dimethylbenzofuran-3-carboxylate.
-
-
Amination :
Critical Analysis :
-
Advantages : High purity (>99%) and scalability.
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Challenges : Multiple protection/deprotection steps increase synthesis time.
Comparative Analysis of Methods
Optimization Strategies
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and carboxylate groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Amino-Substituted Heterocycles with Varied Core Structures
Ethyl 2-amino-7′-chloro-4′,6′-dimethoxy-5-methyl-3′,7-dioxo-spiro[benzo[b]thiophene-6,2′-benzofuran]-3-carboxylate (4b)
- Core Structure : Spiro-fused benzo[b]thiophene and benzofuran rings.
- Substituents : Chloro, methoxy, methyl, and ethyl ester groups.
- Key Differences : The spiro architecture and additional electron-withdrawing substituents (Cl, OMe) increase polarity and steric hindrance compared to the simpler benzofuran derivative. These features may enhance binding specificity in enzyme inhibition but reduce membrane permeability .
- Synthesis : Multi-step condensation involving sulfur and morpholine, yielding complex spiro systems .
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d)
- Core Structure : Tetrahydrobenzo[b]thiophene (saturated thiophene fused with benzene).
- Substituents: Amino and ethyl ester groups.
- This compound may exhibit distinct reactivity in nucleophilic substitutions due to reduced conjugation .
Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 87031-17-2)
- Core Structure : Pyrazolo[1,5-a]pyrimidine (fused pyrazole-pyrimidine rings).
- Substituents : Methyl groups at positions 5 and 7, ethyl ester at position 3.
- Key Differences : The pyrimidine ring introduces two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to benzofuran. This may enhance binding to biological targets like kinases or GTPases .
Thieno-Pyran and Thieno-Pyridine Derivatives
tert-Butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
- Core Structure: Thieno[2,3-c]pyran (thiophene fused with dihydropyran).
- Substituents: tert-Butyl ester, amino, and dimethyl groups.
- The dihydropyran ring introduces conformational flexibility, which may affect pharmacokinetics .
- Synthesis: One-pot condensation of 2,2-dimethyldihydro-2H-pyran-4(3H)-one with tert-butyl cyanoacetate and sulfur .
Cyclohepta[b]thiophene and Cyclopenta[b]thiophene Derivatives
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (2j)
- Core Structure : Seven-membered cyclohepta[b]thiophene.
- Substituents: Amino and ethyl ester groups.
- However, synthetic complexity limits scalability .
Structural and Functional Comparison Table
*Calculated based on molecular formula C₁₂H₁₅NO₃.
Biological Activity
Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate is a compound belonging to the benzofuran class, which is known for a variety of biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzofuran core with an ethyl ester group and amino substituent, which contribute to its lipophilicity and biological interactions. The presence of methyl groups at positions 5 and 7 enhances its pharmacological properties by potentially increasing binding affinity to biological targets.
Antitumor Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the growth inhibitory effects of related compounds against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated GI50 values in the micromolar range against cell lines such as HCT15 and MM231.
Table 1: Antitumor Activity of Related Benzofuran Derivatives
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound A | HCT15 | 2.37 |
| Compound B | MM231 | 2.20 |
| This compound | TBD | TBD |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Studies suggest that benzofuran derivatives can exhibit antibacterial effects against various pathogens. The mechanism may involve disruption of microbial membranes or inhibition of critical metabolic pathways.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways associated with cell growth and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of benzofuran derivatives:
- Anticancer Studies : A series of benzofuran derivatives were evaluated for their anticancer activity against human ovarian cancer cell lines. One study reported that certain derivatives exhibited significant growth inhibition with GI50 values as low as 2.74 μM against A2780 cell lines .
- Antifungal Activity : Research on benzofuran-5-ols demonstrated antifungal activity against Candida and Aspergillus species, indicating a broader spectrum of biological activity for related compounds .
- Natural Sources : Benzofurans have been isolated from various natural sources, contributing to their potential therapeutic applications in traditional medicine .
Q & A
Basic Question: What are the critical parameters for optimizing the synthesis of Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate to achieve high yield and purity?
Answer:
Synthesis optimization requires precise control of reaction conditions:
- Temperature : Exothermic steps (e.g., cyclization) may require cooling to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethers (THF) improve selectivity in coupling reactions .
- Reaction Time : Over-reaction can lead to decomposition; progress is monitored via TLC (Rf value tracking) and NMR (disappearance of starting material signals) .
Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC and mass spectrometry .
Basic Question: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- X-ray Crystallography : Resolves 3D structure using SHELXL for refinement, critical for verifying substituent positions (e.g., amino vs. methyl groups) .
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirm ester linkage (δ ~4.3 ppm for ethyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 263.1052) .
Advanced Question: How do halogen substitutions (e.g., bromine/fluorine) in benzofuran analogs influence biological activity compared to this compound?
Answer:
Halogens modulate activity via:
- Electron-Withdrawing Effects : Bromine at C5 (as in Ethyl 7-bromobenzofuran-3-carboxylate) increases electrophilicity, enhancing enzyme inhibition (e.g., kinase targets) .
- Lipophilicity : Fluorine in analogs (e.g., Ethyl 2-(5-bromo-2-fluorophenyl) derivatives) improves membrane permeability, boosting antiviral IC values by 3–5× compared to non-halogenated analogs .
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce binding affinity to compact active sites .
Advanced Question: How should researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Assay Standardization : Discrepancies in IC values may arise from varying cell lines (e.g., HeLa vs. MCF-7) or incubation times. Replicate assays under ISO 17025 guidelines .
- Metabolic Stability Testing : Use microsomal assays to confirm compound stability; inactive metabolites may explain false negatives .
- Structural Reanalysis : Verify compound identity via XRD if activity diverges significantly from literature .
Advanced Question: What computational methods are recommended for predicting the interaction mechanisms of this compound with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina models binding modes to enzymes (e.g., COX-2). Prioritize poses with hydrogen bonds to the amino group and π-π stacking with benzofuran .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates robust target engagement .
- QSAR Models : Train models on analogs with halogen substitutions to predict activity cliffs .
Advanced Question: What challenges arise in crystallographic analysis of this compound, and how are they mitigated?
Answer:
- Disorder in Crystal Lattices : Methyl/amino groups may cause positional disorder. Solve via TWINABS for data scaling and SHELXL refinement with ISOR restraints .
- Weak Diffraction : Small crystal size (<0.1 mm) requires synchrotron radiation (e.g., APS Beamline 17-ID ) for high-resolution data .
- Validation : Cross-check with ORTEP-3 to ensure thermal ellipsoids reflect true atomic displacement .
Advanced Question: How can multi-step synthetic routes be designed to incorporate isotopic labeling for pharmacokinetic studies?
Answer:
- C-Labeling : Introduce C at the carboxylate via Knoevenagel condensation using labeled ethyl cyanoacetate .
- Deuterated Solvents : Use DMF-d in final steps to prevent proton exchange in NMR tracers .
- Radiolabeling : Incorporate C at C2 via Ullmann coupling with labeled aryl halides, followed by purification via RP-HPLC .
Advanced Question: What strategies validate the selectivity of this compound in multi-target enzyme inhibition assays?
Answer:
- Panel Screening : Test against 50+ kinases/phosphatases at 10 µM; <30% inhibition of off-targets indicates selectivity .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in cell lysates by monitoring thermal stabilization of the intended enzyme .
- CRISPR Knockout : Validate mechanism using KO cell lines ; loss of activity confirms target specificity .
Basic Question: What are the best practices for storing and handling this compound to prevent degradation?
Answer:
- Storage : -20°C under argon in amber vials to prevent photodegradation and hydrolysis of the ester group .
- Solubility Testing : Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent ester saponification .
Advanced Question: How does the amino group at C2 influence the compound’s electronic properties and reactivity?
Answer:
- Resonance Effects : The amino group donates electrons to the benzofuran ring, increasing π-electron density at C3 (confirmed by NBO analysis ), enhancing electrophilic substitution at C4/C6 .
- pH-Dependent Reactivity : Protonation at pH <5 (pKa ~4.7) converts the amino group to NH, reducing nucleophilicity and altering metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
